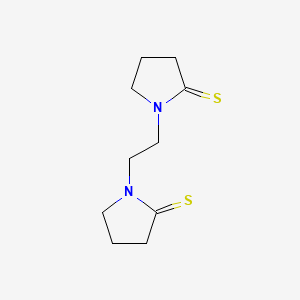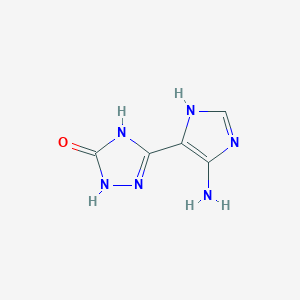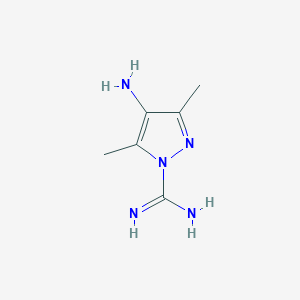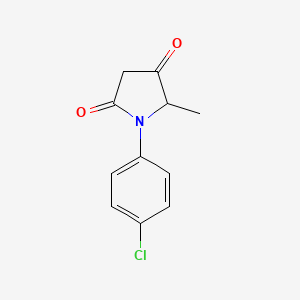
1,1'-(Ethane-1,2-diyl)bis(pyrrolidine-2-thione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Ethane-1,2-diyl)bis(pyrrolidine-2-thione) is a chemical compound with the molecular formula C10H16N2S2 It is characterized by the presence of two pyrrolidine rings connected by an ethane-1,2-diyl bridge, each ring containing a thione group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Ethane-1,2-diyl)bis(pyrrolidine-2-thione) typically involves the reaction of ethane-1,2-diamine with pyrrolidine-2-thione under controlled conditions. One common method includes the use of phenyl isothiocyanate and ethane-1,2-diamine, which react to form the desired bisthiourea derivative . The reaction is usually carried out in an organic solvent such as diethyl ether or isopropanol, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-(Ethane-1,2-diyl)bis(pyrrolidine-2-thione) can undergo various chemical reactions, including:
Oxidation: The thione groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivatives.
Substitution: The thione groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiol derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(Ethane-1,2-diyl)bis(pyrrolidine-2-thione) has several applications in scientific research:
Biology: The compound’s ability to form strong hydrogen bonds makes it useful in studying protein-ligand interactions and enzyme inhibition.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 1,1’-(Ethane-1,2-diyl)bis(pyrrolidine-2-thione) involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The thione groups can form stable complexes with transition metals, which can then participate in catalytic cycles or inhibit specific enzymes . The ethane-1,2-diyl bridge provides structural flexibility, allowing the compound to adopt various conformations and interact with different molecular targets.
Vergleich Mit ähnlichen Verbindungen
1,1’-(Ethane-1,2-diyl)bis(3-phenylthiourea): Similar structure but with phenyl groups instead of pyrrolidine rings.
1,1’-(Propane-1,3-diyl)bis(pyrrolidine-2-thione): Similar structure but with a propane-1,3-diyl bridge instead of ethane-1,2-diyl.
1,1’-(Butane-1,4-diyl)bis(pyrrolidine-2-thione): Similar structure but with a butane-1,4-diyl bridge.
Uniqueness: 1,1’-(Ethane-1,2-diyl)bis(pyrrolidine-2-thione) is unique due to its specific combination of pyrrolidine rings and thione groups connected by an ethane-1,2-diyl bridge. This structure provides a balance of rigidity and flexibility, making it suitable for various applications in chemistry, biology, and materials science.
Eigenschaften
Molekularformel |
C10H16N2S2 |
|---|---|
Molekulargewicht |
228.4 g/mol |
IUPAC-Name |
1-[2-(2-sulfanylidenepyrrolidin-1-yl)ethyl]pyrrolidine-2-thione |
InChI |
InChI=1S/C10H16N2S2/c13-9-3-1-5-11(9)7-8-12-6-2-4-10(12)14/h1-8H2 |
InChI-Schlüssel |
FQUSNQFZLFKBQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=S)N(C1)CCN2CCCC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Chloromethyl)benzo[d]oxazole-4-methanol](/img/structure/B12872516.png)








![1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride](/img/structure/B12872567.png)



